molecular formula C15H11BrF2O2 B14129392 Benzhydryl 2-bromo-2,2-difluoroacetate

Benzhydryl 2-bromo-2,2-difluoroacetate

Cat. No.: B14129392
M. Wt: 341.15 g/mol
InChI Key: IBMIZLPXAQGXSJ-UHFFFAOYSA-N
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Description

Benzhydryl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C15H11BrF2O2. It is a yellow to colorless liquid and is used as an intermediate in the synthesis of various pharmaceuticals and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-bromo-2,2-difluoroacetate typically involves the reaction of benzhydrol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzhydryl difluoroacetates.

    Reduction: Benzhydryl difluoroethanol.

    Oxidation: Benzhydryl difluoroacetic acid.

Scientific Research Applications

Benzhydryl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.

    Industry: In the production of high-energy materials and specialty chemicals

Mechanism of Action

The mechanism of action of benzhydryl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack at the carbon center. The difluoroacetate moiety can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 2-bromo-2,2-difluoroacetate is unique due to its benzhydryl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and high-energy materials, offering different reactivity and selectivity compared to its analogs .

Properties

Molecular Formula

C15H11BrF2O2

Molecular Weight

341.15 g/mol

IUPAC Name

benzhydryl 2-bromo-2,2-difluoroacetate

InChI

InChI=1S/C15H11BrF2O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

IBMIZLPXAQGXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)Br

Origin of Product

United States

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